molecular formula C5H6BBrO2S B133770 (4-Bromo-5-methylthiophen-2-yl)boronic acid CAS No. 154566-69-5

(4-Bromo-5-methylthiophen-2-yl)boronic acid

Cat. No.: B133770
CAS No.: 154566-69-5
M. Wt: 220.88 g/mol
InChI Key: CVCCYVWSTHTZFM-UHFFFAOYSA-N
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Description

(4-Bromo-5-methylthiophen-2-yl)boronic acid is an organic compound with the molecular formula C5H6BBrO2S. It is a boronic acid derivative featuring a bromine atom and a methyl group attached to a thiophene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-methylthiophen-2-yl)boronic acid typically involves the bromination of 2-methyl-5-thiopheneboronic acid. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-methylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Bromo-5-methylthiophen-2-yl)boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-5-methylthiophen-2-yl)boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the thiophene ring. This combination allows for versatile reactivity in various organic transformations, particularly in Suzuki-Miyaura coupling reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

(4-Bromo-5-methylthiophen-2-yl)boronic acid is a compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols and have emerged as important tools in drug design, particularly for their role as inhibitors of β-lactamases (BLs), which are enzymes that confer antibiotic resistance.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of β-lactamases. These enzymes hydrolyze β-lactam antibiotics, rendering them ineffective. The boronic acid group acts as a transition-state analogue inhibitor, forming a stable tetrahedral intermediate with the active site serine residue of the enzyme. This interaction prevents the hydrolysis of β-lactam antibiotics, thereby enhancing their efficacy against resistant bacterial strains.

Key Interactions

  • Covalent Binding : The boron atom forms a covalent bond with the serine residue in the active site of BLs.
  • Hydrogen Bonding : Additional hydrogen bonding interactions stabilize the complex, enhancing inhibitory potency.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various strains of bacteria, particularly those producing AmpC β-lactamase. In vitro studies have shown that this compound can significantly potentiate the activity of third-generation cephalosporins against resistant strains.

Compound IC50 (μM) Target
This compound5.9AmpC β-lactamase
Other boronic acidsVariesVarious BLs

Case Studies

  • Inhibition Studies : A study highlighted that this compound demonstrated strong inhibition against AmpC-producing bacteria, with IC50 values comparable to established β-lactamase inhibitors. The compound was effective even in strains with common resistance mechanisms such as porin mutations .
  • Combination Therapy : In combination with cephalosporins, this compound enhanced the overall antibacterial efficacy, suggesting its potential role in combination therapy for treating resistant infections .
  • Structural Insights : Structural studies using X-ray crystallography have provided insights into the binding interactions between this compound and β-lactamases, revealing critical non-covalent interactions that contribute to its inhibitory potency .

Applications in Medicinal Chemistry

The compound serves as a valuable building block for synthesizing more complex pharmacological agents targeting various diseases, particularly those associated with antibiotic resistance. Its unique structural features allow it to be modified for enhanced selectivity and potency against specific molecular targets.

Properties

IUPAC Name

(4-bromo-5-methylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BBrO2S/c1-3-4(7)2-5(10-3)6(8)9/h2,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCCYVWSTHTZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(S1)C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BBrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479526
Record name (4-Bromo-5-methylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154566-69-5
Record name (4-Bromo-5-methylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyl lithium in hexane is added to a stirred solution of compound 2 in dry ether (150 mL) at −78° C. under argon atmosphere. After stirring for 30 min, boric acid tri-butyl ester is quickly added to the reaction mixture. The mixture is extracted with 4% aq. NaOH (100 mL), the extract is collected and neutralized by with 10% HCl. The solid residue is washed, filtrated, and dried. Compound 3 is obtained as a yellowish solid. M.p. 229° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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